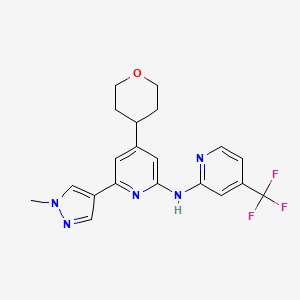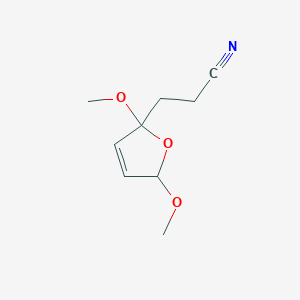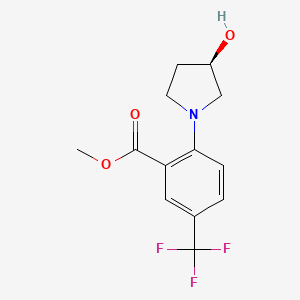![molecular formula C12H14INO3 B11780818 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine](/img/structure/B11780818.png)
2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine is a heterocyclic compound that contains both furan and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine typically involves the iodination of a furo[3,2-c]pyridine precursor. One common method includes the reaction of 2-(Diethoxymethyl)furo[3,2-c]pyridine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of the iodine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted furo[3,2-c]pyridine derivative.
Wissenschaftliche Forschungsanwendungen
2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the development of new materials with unique properties, such as improved solubility or stability.
Wirkmechanismus
The mechanism by which 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing the function of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Diethoxymethyl)-7-bromofuro[3,2-c]pyridine
- 2-(Diethoxymethyl)-7-chlorofuro[3,2-c]pyridine
- 2-(Diethoxymethyl)-7-fluorofuro[3,2-c]pyridine
Uniqueness
2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine is unique due to the presence of the iodine atom, which can be easily substituted with other functional groups, making it a versatile intermediate in organic synthesis. Additionally, the combination of furan and pyridine rings provides a unique scaffold for the development of new compounds with potential biological activity.
Eigenschaften
Molekularformel |
C12H14INO3 |
|---|---|
Molekulargewicht |
347.15 g/mol |
IUPAC-Name |
2-(diethoxymethyl)-7-iodofuro[3,2-c]pyridine |
InChI |
InChI=1S/C12H14INO3/c1-3-15-12(16-4-2)10-5-8-6-14-7-9(13)11(8)17-10/h5-7,12H,3-4H2,1-2H3 |
InChI-Schlüssel |
DVHLNMALLOPAGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC2=CN=CC(=C2O1)I)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780749.png)

![Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate](/img/structure/B11780761.png)

![Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B11780775.png)






